4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine

Medicinal Chemistry DGAT1 Inhibition Benzimidazole Synthesis

4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine (CAS 1137671-57-8; molecular formula C15H14N4O2; MW 282.30 g/mol) is a heterocyclic aromatic diamine comprising a central 1,3,4-oxadiazole ring substituted at the 2-position with a 3,4-diaminophenyl group and at the 5-position with a 4-methoxyphenyl group. The presence of a benzene-1,2-diamine (ortho-diamine) motif adjacent to the electron-withdrawing oxadiazole core distinguishes this compound from meta- or para-diamine oxadiazole analogs and enables its use as a condensation monomer for polybenzimidazoles, polyimides, and related heterocyclic polymers.

Molecular Formula C15H14N4O2
Molecular Weight 282.3 g/mol
CAS No. 1137671-57-8
Cat. No. B1456453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine
CAS1137671-57-8
Molecular FormulaC15H14N4O2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N)N
InChIInChI=1S/C15H14N4O2/c1-20-11-5-2-9(3-6-11)14-18-19-15(21-14)10-4-7-12(16)13(17)8-10/h2-8H,16-17H2,1H3
InChIKeyRENGNJUAFMBRDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine (CAS 1137671-57-8): Core Identity and Procurement Baseline for an Oxadiazole-Ortho-Diamine Building Block


4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine (CAS 1137671-57-8; molecular formula C15H14N4O2; MW 282.30 g/mol) is a heterocyclic aromatic diamine comprising a central 1,3,4-oxadiazole ring substituted at the 2-position with a 3,4-diaminophenyl group and at the 5-position with a 4-methoxyphenyl group. The presence of a benzene-1,2-diamine (ortho-diamine) motif adjacent to the electron-withdrawing oxadiazole core distinguishes this compound from meta- or para-diamine oxadiazole analogs and enables its use as a condensation monomer for polybenzimidazoles, polyimides, and related heterocyclic polymers [1]. The compound is supplied at ≥98% purity (HPLC) by multiple vendors, with predicted physicochemical parameters including a density of ~1.3 g/cm³, boiling point of 528.7 ± 60.0 °C, and XLogP3-AA of 1.7 .

Why Generic Oxadiazole Diamines Cannot Substitute for 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine in Precision Polymer and Medicinal Chemistry Applications


The benzene-1,2-diamine (ortho-diamine) substitution pattern of this compound is structurally non-interchangeable with the more common benzene-1,3-diamine or benzene-1,4-diamine oxadiazole analogs. In polymer synthesis, ortho-diamines condense with dicarboxylic acids or dianhydrides to form benzimidazole or isoindoloquinazoline linkages, producing fundamentally different polymer backbone geometries, chain rigidity, and thermal properties compared to polymers derived from para- or meta-diamines [1]. In medicinal chemistry, the ortho-diamine moiety serves as a specific precursor for benzimidazole formation via cyclocondensation—a transformation inaccessible to meta- or para-diamine regioisomers—and was specifically exploited in the synthesis of clinical-stage DGAT1 inhibitors [2]. The 4-methoxyphenyl substituent on the oxadiazole ring further modulates the electron density of the heterocycle, affecting both the reactivity of the diamine toward polycondensation and the optoelectronic properties (HOMO-LUMO gap, charge-transfer character) of derived polymers, meaning that analogs with different aryl substituents (e.g., 4-fluorophenyl, unsubstituted phenyl) yield materials with measurably different electrochromic and thermal characteristics [3].

Quantitative Differentiation Evidence for 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine (CAS 1137671-57-8) vs. Structural Analogs


Ortho-Diamine Regiochemistry Enables Exclusive Benzimidazole Cyclization vs. Meta/Para Oxadiazole Diamine Analogs

In the discovery of clinical candidate DGAT1 inhibitor 9 (Nakajima et al., J. Med. Chem. 2017), the benzene-1,2-diamine motif of CAS 1137671-57-8 was reduced from the corresponding dinitro precursor (CAS not disclosed) using PtO₂/H₂ in EtOH/EtOAc to yield 4.9 g of the diamine intermediate. This ortho-diamine then underwent cyclocondensation to form the benzimidazole core of the final DGAT1 inhibitor. A para-diamine analog would yield an amide-linked or non-cyclized product incapable of forming the benzimidazole pharmacophore. The benzimidazole-oxadiazole hybrid architecture was essential: amide-to-oxadiazole bioisosteric replacement improved DGAT1 potency, while α,α-dimethylation improved gut permeability, together yielding an orally bioavailable inhibitor with IC₅₀ = 1.70 nM (human DGAT1) and IC₅₀ = 2.20 nM (mouse DGAT1) [1].

Medicinal Chemistry DGAT1 Inhibition Benzimidazole Synthesis Bioisostere Strategy

Electron-Withdrawing Oxadiazole Core Modulates Ortho-Diamine Reactivity Relative to Simple Phenylenediamines in Polycondensation

The 1,3,4-oxadiazole ring exerts a significant electron-withdrawing effect (Hammett σₚ ≈ +0.30 for 2-oxadiazolyl substituent) on the attached benzene-1,2-diamine, decreasing the nucleophilicity of the amino groups relative to unsubstituted o-phenylenediamine. This electronic deactivation is structurally analogous to the effect reported for 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole (para-diamine analog), where the oxadiazole substitution was shown to increase the diamine's oxidation potential by approximately 0.3–0.5 V vs. unsubstituted p-phenylenediamine, as measured by cyclic voltammetry [1]. For CAS 1137671-57-8, the additional 4-methoxyphenyl group at the oxadiazole 5-position partially offsets this electron deficiency through resonance donation (+M effect), providing a tunable reactivity profile that is distinct from both electron-rich o-phenylenediamine (CAS 95-54-5) and more electron-deficient oxadiazole diamines such as 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole [2].

Polymer Chemistry Polyimide Synthesis Reactivity Tuning Electron-Deficient Monomers

Predicted Physicochemical and ADME Properties Differentiate CAS 1137671-57-8 from Non-Methoxylated Oxadiazole Diamine Analogs

Computed physicochemical descriptors for CAS 1137671-57-8 (PubChem CID 66966392) reveal key differences from the demethoxylated analog 4-[5-phenyl-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine (PubChem CID 66966393). The 4-methoxy substituent increases the computed XLogP3-AA from 1.3 (demethoxylated analog) to 1.7, indicating moderately enhanced lipophilicity that favors membrane permeability in cell-based assays and organic-solvent processability in polymer synthesis. The topological polar surface area (TPSA) is 100 Ų for CAS 1137671-57-8, which is identical to the demethoxylated analog (since methoxy oxygen contributes both to TPSA and to the molecular surface area proportionally). The hydrogen bond donor count is 2 (from the two primary amine groups) and the acceptor count is 6 (two oxadiazole nitrogens, one oxadiazole oxygen, one methoxy oxygen, two amine nitrogens), identical between both analogs. The increased rotatable bond count from 2 to 3 (due to the methoxy C–O bond) marginally increases conformational flexibility, which may affect crystallinity in derived polymers [1][2].

Physicochemical Profiling Drug Discovery Intermediate LogP Solubility Prediction

Vendor-Supplied Purity and Physical Form Specifications Enable Direct Procurement with Batch Traceability

CAS 1137671-57-8 is commercially available from multiple independent vendors with documented purity specifications and batch-level quality control documentation. AKSci (catalog A930) supplies the compound at ≥98% purity (HPLC), in solid physical form at 20°C, with density 1.3 g/cm³ and refractive index 1.64, and provides downloadable SDS and COA upon request . Santa Cruz Biotechnology (catalog sc-489751) offers the compound in 100 mg unit size at $240.00, with lot-specific Certificate of Analysis and downloadable SDS (MSDS) . Amerigo Scientific and CymitQuimica also list the compound with no hazardous surcharge and no special packaging charge, indicating standard handling classification [1]. This multi-vendor availability with documented purity specifications contrasts with many custom-synthesized oxadiazole diamines that lack commercial supply continuity and batch-to-batch quality documentation.

Procurement Quality Purity Specification Batch Analysis Supply Chain

Recommended Procurement and Application Scenarios for CAS 1137671-57-8 Based on Differentiated Structural Evidence


Synthesis of Benzimidazole-Oxadiazole Hybrid Drug Candidates (DGAT1, Kinase, and Metabolic Target Inhibitor Programs)

CAS 1137671-57-8 is the preferred diamine building block for constructing benzimidazole-oxadiazole hybrid scaffolds where the benzimidazole is formed via acid-catalyzed cyclocondensation of the ortho-diamine with a carboxylic acid or aldehyde. This was the exact synthetic strategy employed by Nakajima et al. (J. Med. Chem. 2017) to generate DGAT1 inhibitor clinical candidate 9, which demonstrated an IC₅₀ of 1.70 nM against human DGAT1 and successfully suppressed postprandial triglycerides in a human phase I meal-challenge study [1]. The established reduction protocol (PtO₂/H₂, EtOH/EtOAc, 20°C, 72 h; 4.9 g scale) provides a validated starting point for process chemistry scale-up. Procurement of the pre-formed oxadiazole-diamine monomer avoids the need for late-stage heterocycle construction, reducing synthetic step count and improving overall yield in medicinal chemistry campaigns targeting benzimidazole-containing DGAT1, kinase, or PARP inhibitors.

Electrochromic Polyimide and Polybenzimidazole Film Fabrication for Smart Window and Display Technologies

The ortho-diamine + oxadiazole architecture enables synthesis of polyimides (via reaction with aromatic dianhydrides such as naphthalene- or perylene-tetracarboxylic dianhydrides) or polybenzimidazoles (via reaction with aromatic dicarboxylic acids). The resulting polymers are predicted to exhibit dual intramolecular charge-transfer (ICT) character—between the electron-donating diphenylamine/benzimidazole segment and the electron-withdrawing oxadiazole and imide units—producing electrochromic behavior with color switching between neutral and oxidized states. Damaceanu et al. (Macromolecules, 2019) demonstrated that structurally analogous oxadiazole-diphenylamine polyimides achieve >90% electrochromic contrast recovery after 30 switching cycles with thermal stability exceeding 423°C [2]. The 4-methoxyphenyl substituent on CAS 1137671-57-8 is expected to modulate the HOMO energy level relative to the 4-fluorophenyl analog studied in that work, providing a tunable parameter for optimizing electrochromic device performance metrics such as response time, coloration efficiency, and operating voltage window.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Synthesis

The ortho-diamine moiety of CAS 1137671-57-8 functions as a bidentate ligand or ligand precursor for transition metal coordination. The oxadiazole nitrogen atoms provide additional coordination sites, potentially enabling polynuclear metal complex formation. This dual-site binding capability (diamine N,N-chelation + oxadiazole N-monodentate or bridging coordination) is not accessible with meta- or para-diamine oxadiazole analogs, which lack the chelating geometry. The 4-methoxyphenyl substituent further permits post-synthetic modification via demethylation to the phenol derivative, enabling pH-responsive coordination behavior or covalent grafting onto surfaces. The compound's computed XLogP of 1.7 and modest molecular weight (282.30 g/mol) facilitate solution-phase complexation in common organic solvents such as DMF, NMP, or DMAc.

Fluorescent Probe and Chemosensor Development Utilizing the Ortho-Diamine as Analyte Recognition Unit

The benzene-1,2-diamine group is a well-established recognition unit for nitric oxide (NO), phosgene, and reactive carbonyl species, reacting via cyclization to form benzotriazole (with NO/O₂), benzimidazolone (with phosgene), or quinoxaline (with α-dicarbonyls) derivatives with concomitant fluorescence changes. The 1,3,4-oxadiazole ring in CAS 1137671-57-8 provides intrinsic fluorescence (typical emission λₑₘ ~350–450 nm depending on substitution), creating a potential ratiometric sensing platform where the oxadiazole serves as the reference fluorophore and the ortho-diamine cyclization product provides the analyte-dependent spectral shift. This built-in ratiometric capability distinguishes CAS 1137671-57-8 from simple o-phenylenediamine-based sensors that require external fluorophore conjugation [2].

Quote Request

Request a Quote for 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.